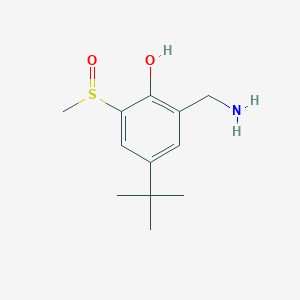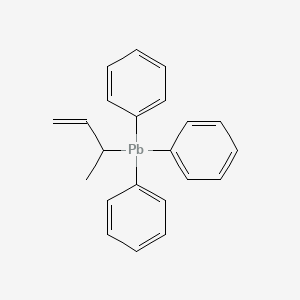
(But-3-en-2-yl)(triphenyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-en-2-yl)(triphenyl)plumbane is an organometallic compound that features a lead atom bonded to a but-3-en-2-yl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-2-yl)(triphenyl)plumbane typically involves the reaction of triphenylplumbane with but-3-en-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(But-3-en-2-yl)(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The but-3-en-2-yl group or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.
Scientific Research Applications
(But-3-en-2-yl)(triphenyl)plumbane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of (But-3-en-2-yl)(triphenyl)plumbane involves its interaction with molecular targets through its lead center. The lead atom can form bonds with various substrates, facilitating reactions such as catalysis and molecular transformations. The pathways involved include coordination with ligands and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylplumbane: Similar structure but lacks the but-3-en-2-yl group.
(But-3-en-2-yl)lead(IV) chloride: Contains a but-3-en-2-yl group but different substituents on the lead atom.
Tetraphenylplumbane: Contains four phenyl groups instead of three.
Uniqueness
(But-3-en-2-yl)(triphenyl)plumbane is unique due to the presence of both a but-3-en-2-yl group and three phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications and reactions that are not possible with other similar compounds.
Properties
CAS No. |
87720-69-2 |
|---|---|
Molecular Formula |
C22H22Pb |
Molecular Weight |
493 g/mol |
IUPAC Name |
but-3-en-2-yl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H7.Pb/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;3-4H,1H2,2H3; |
InChI Key |
YKEAKFRJVHXHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


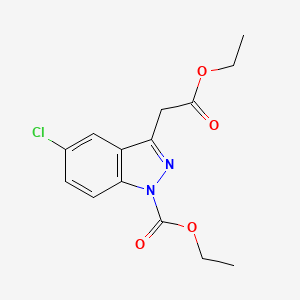
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)


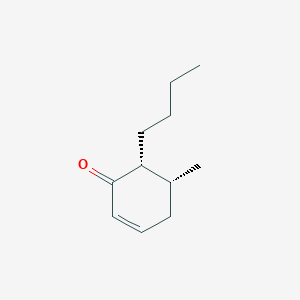
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
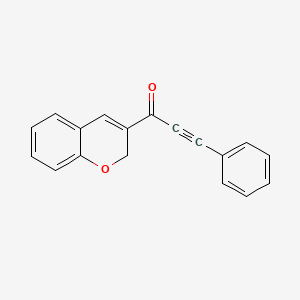


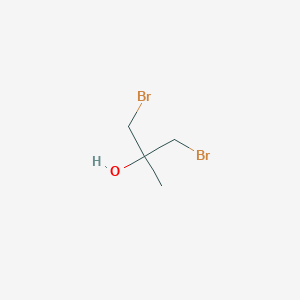
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
